molecular formula C10H10N2 B582632 4-Allyl-1H-benzo[d]imidazole CAS No. 154490-94-5

4-Allyl-1H-benzo[d]imidazole

Cat. No.: B582632
CAS No.: 154490-94-5
M. Wt: 158.204
InChI Key: VAQDHCGHWFAORM-UHFFFAOYSA-N
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Description

4-Allyl-1H-benzo[d]imidazole (CAS 154490-94-5) is a synthetic organic compound with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . It belongs to the benzimidazole class of heterocyclic aromatic compounds, which are characterized by a fusion of a benzene and an imidazole ring . This specific derivative features an allyl group at the 4-position of the benzimidazole scaffold. The compound has a calculated density of 1.134 g/cm³ and a calculated boiling point of 373.1 °C . Benzimidazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . They serve as key scaffolds for developing novel therapeutic agents, particularly against drug-resistant pathogens and various cancers . The primary research value of this compound lies in its potential as a building block for the synthesis of new compounds with antimicrobial and anticancer properties. Structure-activity relationship (SAR) studies indicate that substitutions at the N-1 and C-2 positions of the benzimidazole core are critical for modulating pharmacological effects . The allyl substituent provides a reactive handle for further chemical modifications, allowing researchers to explore a diverse chemical space. In antimicrobial research, benzimidazole derivatives have demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, such as Escherichia coli . Furthermore, they show promising antifungal activity against strains like Candida albicans and Aspergillus niger . This makes them valuable candidates for addressing the global challenge of antimicrobial resistance (AMR) . In oncology research, select benzimidazole compounds have exhibited potent anticancer activity against multiple tested cell lines, with mechanisms of action potentially involving the inhibition of targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-8-5-3-6-9-10(8)12-7-11-9/h2-3,5-7H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQDHCGHWFAORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296989
Record name 7-(2-Propen-1-yl)-1H-benzimidazole
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154490-94-5
Record name 7-(2-Propen-1-yl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154490-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Propen-1-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Characterization and Elucidation of 4 Allyl 1h Benzo D Imidazole Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for the structural elucidation of novel synthesized compounds. Techniques such as NMR, IR, and mass spectrometry provide complementary information that, when combined, allows for the unambiguous identification and characterization of 4-Allyl-1H-benzo[d]imidazole analogues. mdpi.comacs.org

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectra of allyl-benzimidazole derivatives show characteristic signals for both the allyl group and the benzimidazole (B57391) core. In N-substituted allyl-benzimidazole derivatives, the protons of the allyl group (–CH₂–CH=CH₂) typically appear in the region of δ 4.70–5.94 ppm. rsc.orgiucr.org For instance, in (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, the methylene (B1212753) protons (N-CH₂) of the allyl group are observed as a multiplet at δ 4.80 ppm, while the terminal vinyl protons (=CH₂) appear at δ 4.98 and 5.21 ppm, and the internal vinyl proton (-CH=) is seen as a multiplet at δ 5.94 ppm. iucr.org The aromatic protons of the benzimidazole ring resonate in the downfield region, typically between δ 7.12 and 8.80 ppm, with their exact shifts and splitting patterns depending on the substitution pattern on the ring. rsc.orgacs.org The N-H proton of the benzimidazole ring, when present, gives a characteristic broad singlet at a very low field, often above δ 12.0 ppm, which is exchangeable with D₂O. acs.orgekb.egnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Allyl-Benzimidazole Analogues.
Compound MoietyAtom¹H NMR (ppm)¹³C NMR (ppm)Source
Allyl GroupN-CH₂~4.70 - 4.80~46.1 - 57.1 rsc.orgiucr.org
-CH=~5.94
=CH₂~4.98 - 5.21
Benzimidazole CoreAromatic C-H~7.12 - 8.80~110 - 144 rsc.orgacs.org
C=N-~145 - 164
Benzimidazole CoreN-H>12.0 (broad)- acs.orgekb.eg

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In allyl-benzimidazole analogues, key absorption bands confirm the presence of the benzimidazole ring and the allyl substituent. The N-H stretching vibration of the imidazole (B134444) ring appears as a broad band in the region of 3100-3450 cm⁻¹. acs.orgisuct.ru The aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. A sharp and strong band corresponding to the C=N stretching of the imidazole ring is found around 1600-1620 cm⁻¹. rsc.orgisuct.ru The out-of-plane bending of aromatic C-H bonds gives rise to bands in the 740-850 cm⁻¹ region, which can help determine the substitution pattern of the benzene (B151609) ring. isuct.ru

Table 2: Characteristic IR Absorption Frequencies for Allyl-Benzimidazole Analogues.
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSource
3100-3450N-H StretchImidazole Ring acs.orgisuct.ru
3000-3100C-H StretchAromatic Ring & Alkene isuct.ru
1600-1620C=N StretchImidazole Ring rsc.orgisuct.ru
1500-1600C=C StretchAromatic Ring & Alkene isuct.ru
740-850C-H Bend (out-of-plane)Aromatic Ring isuct.ru

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods used. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. acs.org The mass spectra of benzimidazole derivatives confirm their proposed structures by showing the molecular ion peak (M⁺ or [M+H]⁺). mdpi.comacs.org For example, the HRMS (ESI) analysis of (4-Allyl-1-piperazinyl)-2-nitroaniline, an intermediate in the synthesis of complex benzimidazoles, showed an observed [M+H]⁺ ion at m/z 263.1508, which matched the calculated value for its formula, C₁₃H₁₈N₄O₂. acs.org Similarly, MALDI-TOF mass spectrometry of a large phthalocyanine (B1677752) complex containing a 1-allyl-1H-benz[d]imidazol-2-yl moiety gave a molecular ion peak [M]⁺ at m/z 1564.099, confirming its complex structure. isuct.ru

Infrared (IR) Spectroscopy

X-ray Diffraction Crystallography of Allyl-Benzimidazole Derivatives

The arrangement of molecules in a crystal lattice is governed by various non-covalent intermolecular forces. Hydrogen bonding is a dominant interaction in the crystal structures of many benzimidazole derivatives. In the crystal of (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, molecules are linked by intermolecular O—H···N and O—H···O hydrogen bonds, forming layers. iucr.org In other benzimidazole derivatives, classical N-H···N and C-H···N hydrogen bonds play a primary role in forming the crystal structure. mdpi.com

Beyond hydrogen bonding, π-π stacking interactions are also significant, especially given the aromatic nature of the benzimidazole system. These interactions occur between the planar benzimidazole rings of adjacent molecules, contributing to the stability of the crystal packing. scilit.com The combination of hydrogen bonds and π-π interactions often leads to the formation of complex three-dimensional supramolecular architectures. scilit.com

Molecular Geometry and Conformation Analysis

Conformational Analysis of the Allyl Moiety within the Benzimidazole Scaffold

The spatial orientation of the allyl group relative to the benzimidazole ring in this compound is a critical determinant of its steric and electronic properties, which in turn influence its interaction with biological targets and its reactivity. The conformational flexibility of the allyl moiety arises from rotation around the C4-Cα single bond, which connects the substituent to the benzimidazole scaffold. The preferred conformations are dictated by a delicate balance of steric hindrance, electronic interactions, and non-covalent interactions.

Detailed conformational analysis of the parent this compound is not extensively documented in dedicated studies. However, insights can be gleaned from computational modeling and X-ray crystallographic data of related substituted benzimidazole analogues. These studies help to delineate the key factors governing the rotational barriers and the energetically favored conformers.

The rotation of the allyl group is primarily influenced by steric clashes between the vinyl group of the allyl substituent and the adjacent protons on the benzimidazole ring, namely the H5 proton and the N3-H or N1-H proton of the imidazole ring, depending on the tautomeric form. This steric hindrance leads to a potential energy surface with distinct minima corresponding to stable conformers.

Computational studies on related substituted heterocycles indicate that the barrier to rotation around bonds connecting substituents to aromatic rings can be significant. For instance, studies on rotational barriers in other heterocyclic systems have shown that these can range from a few to over 15 kcal/mol, depending on the nature of the substituent and the ring system. nih.gov In the case of this compound, the rotational barrier would be expected to be influenced by the electronic nature of the benzimidazole ring and any potential intramolecular hydrogen bonding.

X-ray crystallography provides a snapshot of the conformation of molecules in the solid state. While the solid-state conformation may not always be the most stable in solution, it often represents a low-energy state. Analysis of crystal structures of various benzimidazole derivatives containing allyl groups or other substituents at different positions reveals a range of observed torsion angles. For example, in a study of a complex benzimidazole derivative, the orientation of an allyl group with respect to an attached benzene ring was described by a torsion angle of 104.09 (15)° in one molecule and -81.78 (16)° in another within the same crystal unit. In another instance within the same compound, a different allyl group exhibited torsion angles of 168.38 (12)° and 171.79 (12)°. snnu.edu.cn These values indicate that the allyl group can adopt various non-planar orientations to minimize steric strain.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is a powerful tool for determining the preferred conformation in solution. For instance, NOESY experiments on symmetrically substituted benzimidazoles have been used to distinguish between different conformers by observing through-space interactions between protons on the substituent and the benzimidazole core. rsc.org Such an analysis on this compound would be expected to reveal correlations between the allyl protons and the aromatic protons of the benzimidazole ring, providing direct evidence for the predominant conformation in a given solvent.

The following table summarizes hypothetical stable conformers and their defining dihedral angles based on steric considerations and data from related structures. The dihedral angle (θ) is defined by the C5-C4-Cα-Cβ atoms.

ConformerDihedral Angle (θ)Description
Syn-periplanar ~0°The allyl group is oriented towards the imidazole ring. This conformation is likely to be high in energy due to significant steric hindrance with the N3-H/N1-H proton.
Anti-periplanar ~180°The allyl group is directed away from the imidazole ring, minimizing steric clashes. This is expected to be an energetically favorable conformation.
Gauche ~±90°The allyl group is oriented roughly perpendicular to the plane of the benzimidazole ring. This conformation often represents an energy minimum by avoiding direct eclipsing interactions with the adjacent ring protons.

It is important to note that the actual conformational landscape will be a continuum, and the molecule will exist as a dynamic equilibrium of these and other intermediate conformations. The relative populations of these conformers can be influenced by factors such as solvent polarity and temperature. nih.gov Furthermore, the tautomerism of the benzimidazole ring (proton on N1 vs. N3) will also affect the steric environment around the 4-position and thus influence the conformational preference of the allyl group. rsc.orgbeilstein-journals.org

Reactivity and Reaction Mechanisms of 4 Allyl 1h Benzo D Imidazole Scaffolds

Electrophilic Reactions of the Allyl Moiety

The carbon-carbon double bond in the allyl group of 4-Allyl-1H-benzo[d]imidazole is electron-rich, making it susceptible to attack by electrophiles. This reactivity allows for a variety of transformations to be performed on the allyl side chain, leading to a wide array of functionalized derivatives.

The double bond of the allyl group readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides, such as hydrogen bromide (HBr), proceeds via a carbocation intermediate, typically following Markovnikov's rule where the bromine atom attaches to the more substituted carbon. A study on the addition of HBr to the double bond of 1-allyl-2-amino-1H-benzimidazole has been reported, demonstrating this type of reactivity on a similar scaffold. rsc.org

Table 1: Electrophilic Addition to Allyl Benzimidazole (B57391) Derivatives

ReactantReagentProductReference
1-Allyl-2-amino-1H-benzimidazoleHBr1-(2-Bromopropyl)-2-amino-1H-benzimidazole rsc.org

This reaction highlights the general susceptibility of the allyl group in benzimidazole derivatives to electrophilic addition, a principle that is applicable to the 4-allyl isomer.

Beyond simple addition reactions, the allyl group can be functionalized in numerous ways. The double bond provides a handle for various chemical modifications, including oxidation, reduction, and substitution reactions. For example, the allyl group can be oxidized to form epoxides, diols, or even be cleaved under stronger oxidative conditions. The unique reactivity of the allyl group also allows for its participation in cyclization reactions. These transformations are crucial for building more complex molecular architectures based on the this compound core.

Electrophilic Addition Reactions at the Double Bond

Nucleophilic Reactions at the Benzimidazole Nitrogen

The benzimidazole ring contains two nitrogen atoms, with the N-H proton being acidic. Deprotonation of the imidazole (B134444) nitrogen generates a nucleophilic anion that can readily participate in substitution reactions.

The deprotonated benzimidazole nitrogen is a potent nucleophile and can react with a variety of electrophiles in nucleophilic substitution reactions. This is a common strategy for the synthesis of N-substituted benzimidazole derivatives. The reaction typically involves the use of a base to deprotonate the benzimidazole, followed by the addition of an alkyl or acyl halide. Highly regio- and enantioselective iridium-catalyzed N-allylations of benzimidazoles with unsymmetrical allylic carbonates have been developed, showcasing the advanced synthetic utility of this reaction. nih.gov

Table 2: N-Allylation of Benzimidazole

Benzimidazole DerivativeAllylic CarbonateCatalystProductYield (%)ee (%)Reference
BenzimidazoleMethyl cinnamyl carbonateIridium complexN-Allylated benzimidazole9497 nih.gov
2-PhenylbenzimidazoleMethyl cinnamyl carbonateIridium complexN-Allylated 2-phenylbenzimidazole-96 nih.gov

These examples, while not specific to the 4-allyl isomer, demonstrate the general principle of nucleophilic substitution at the benzimidazole nitrogen.

The nucleophilic nature of the benzimidazole nitrogen allows for the introduction of a wide array of substituents at the N1 and/or N3 positions. This has been extensively exploited in medicinal chemistry to generate libraries of compounds with diverse biological activities. The synthesis of N-substituted benzimidazole analogs is often achieved by reacting the parent benzimidazole with different acids, acid chlorides, and alkyl halides under appropriate conditions. This versatility makes the this compound scaffold a valuable precursor for creating a multitude of N-functionalized derivatives.

Nucleophilic Substitution Reactions

Oxidation Pathways of this compound Derivatives

The oxidation of this compound can occur at either the allyl group or the benzimidazole ring system, depending on the oxidant and reaction conditions.

The benzimidazole ring itself is generally stable to oxidation. iosrphr.orgrjpbcs.com However, under vigorous conditions, the benzene (B151609) portion of the ring can be cleaved. iosrphr.orgrjpbcs.com More commonly, substituents on the benzimidazole ring can be oxidized without affecting the ring itself. iosrphr.orgrjpbcs.com

The allyl group is more susceptible to oxidation. It can be oxidized to an epoxide, a diol, or undergo oxidative cleavage. For instance, related N-allyl benzamides can undergo stereoselective oxidative cyclization to form oxazolines and oxazines using a chiral iodoarene catalyst. organic-chemistry.orgnih.gov Furthermore, studies on the thermal oxidation of the benzimidazole system have suggested that oxidative attack preferentially occurs at the carbocyclic ring adjacent to the imidazole moiety. dtic.mil

Table 3: Oxidation of Benzimidazole Derivatives

SubstrateOxidantProductObservationReference
BenzimidazolePotassium permanganate (B83412) (hot alkaline)Imidazoledicarboxylic acid (small amount)Benzimidazole ring is stable to oxidation under mild conditions. rjpbcs.com
2-Aryl-benzimidazole model compoundsSolution oxidation2-Arylimidazole-4,5-dicarboxylic acidsBenzene ring is more susceptible to oxidation than the imidazole ring. dtic.mil

These findings suggest that the oxidation of this compound would likely proceed at the allyl group or the benzene ring, depending on the chosen reaction conditions, offering another avenue for the functionalization of this versatile scaffold.

N-Oxide Derivative Formation

The nitrogen atoms within the imidazole ring of benzimidazole derivatives can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of an N-oxide can significantly alter the electronic properties of the benzimidazole ring, influencing its reactivity in subsequent reactions and potentially modifying its biological activity. For instance, the oxidation of a related compound, 2-methylbenzothiazole, with m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding N-oxide. mdpi.com A similar strategy could be applicable to this compound. The reaction generally proceeds by nucleophilic attack of the imidazole nitrogen on the electrophilic oxygen of the oxidizing agent.

In a broader context, pyridine-N-oxide can be used in one-pot, three-component processes to synthesize benzimidazole derivatives from o-phenylenediamines and alkyl halides, where it acts as an oxidant for the final aromatization step. arkat-usa.org

Oxidation of the Allyl Chain

The allyl group of this compound is susceptible to a variety of oxidation reactions, providing a versatile handle for functionalization.

Ozonolysis: A common method for cleaving the double bond of the allyl group is ozonolysis. This reaction, when followed by a reductive workup using reagents like sodium borohydride (B1222165) (NaBH4), converts the allyl group into a primary alcohol. For example, ozonolysis of N-allyl benzimidazoles followed by NaBH4 reduction yields the corresponding alcohol with full retention of stereochemistry at the carbon attached to the nitrogen. nih.gov

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a valuable intermediate for further transformations, such as ring-opening reactions with various nucleophiles.

Allylic Oxidation: Direct oxidation of the C-H bonds adjacent to the double bond (allylic position) can be achieved using reagents like selenium dioxide (SeO2) or chromium-based oxidants. thieme-connect.de More modern methods utilize catalytic systems, often involving transition metals like palladium, to achieve higher selectivity and milder reaction conditions. thieme-connect.de These reactions can introduce hydroxyl or carbonyl functionalities at the allylic position.

Below is a table summarizing common oxidation reactions of the allyl group:

Reaction TypeReagent(s)Product Functional GroupReference
Ozonolysis (Reductive Workup)1. O3 2. NaBH4Primary Alcohol nih.gov
Epoxidationm-CPBAEpoxide
Allylic OxidationSeO2, CrO3Allylic Alcohol/Carbonyl thieme-connect.de
Palladium-Catalyzed OxidationPd(OAc)2, oxidantα,β-Unsaturated Ester/Carbonyl thieme-connect.de

Reduction Pathways of Allyl-Benzimidazole Compounds

Reduction reactions of this compound can target either the imidazole ring or the allyl substituent, depending on the chosen reducing agent and reaction conditions.

Reduction of the Imidazole Ring

The benzimidazole ring is generally aromatic and thus relatively resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents like lithium aluminum hydride (LiAlH4), the imidazole portion can be reduced. The reduction of 4H-imidazoles can be achieved after deprotonation, leading to stable 4,5-diaminoimidazoles. clockss.org This suggests that the reduction of the benzimidazole core is a feasible but challenging transformation that can lead to highly functionalized, non-aromatic structures.

Reduction of the Allyl Substituent

The double bond of the allyl group is readily reduced to a single bond, converting the allyl group into a propyl group. This is a common transformation that can be accomplished under mild conditions.

Catalytic Hydrogenation: The most common method for reducing the allyl double bond is catalytic hydrogenation. This reaction typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, in the presence of hydrogen gas. The reaction is usually quantitative and proceeds under mild temperature and pressure.

Diimide Reduction: An alternative to catalytic hydrogenation is the use of diimide (N2H2), which can be generated in situ from hydrazine (B178648) and an oxidizing agent (like H2O2) or by the thermal decomposition of azodicarboxylates. Diimide reduction is known for its selectivity in reducing non-polar double bonds and its tolerance of many other functional groups.

The table below outlines common methods for the reduction of the allyl substituent:

MethodReagent(s)Product Substituent
Catalytic HydrogenationH2, Pd/C (or PtO2, Raney Ni)Propyl
Diimide ReductionN2H4, H2O2 (or other precursors)Propyl

Condensation Reactions Involving the Benzimidazole Core

The synthesis of the benzimidazole core itself is most frequently achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, orthoester). acs.orgnih.gov For instance, the condensation of o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395) (Na2S2O5) is a widely used method. acs.orgnih.gov

While this compound is already formed, the principles of condensation can be applied to its derivatives or in multi-component reactions. For example, if the benzimidazole core has other reactive functional groups, these can participate in condensation reactions. The nitrogen atoms of the imidazole ring, particularly the N-H proton, can also be involved in reactions, though these are more typically classified as alkylation or acylation rather than condensation. nih.gov The synthesis of related benzimidazole structures has been achieved through the condensation of o-phenylenediamine with aldehydes at ambient temperature. mdpi.com

General Derivatization Strategies for Structural Diversification

The this compound scaffold offers multiple sites for derivatization, allowing for extensive structural diversification. This is crucial for tuning the molecule's physicochemical properties and biological activities. acs.org

N-Alkylation/N-Arylation: The N-H proton of the imidazole ring is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aryl halides (in the presence of a suitable catalyst, e.g., copper or palladium), and Michael acceptors. This allows for the introduction of a vast array of substituents at the nitrogen position. acs.orgnih.gov

Electrophilic Aromatic Substitution: The benzene ring of the benzimidazole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The position of substitution is directed by the existing substituents on the ring.

Reactions of the Allyl Group: As previously discussed, the allyl group is a key site for derivatization. Besides oxidation and reduction, it can undergo a variety of other transformations:

Addition Reactions: The double bond can undergo addition reactions with halogens (e.g., Br2), hydrogen halides (e.g., HBr), and other electrophiles. smolecule.com

Heck Coupling: The terminal alkene can participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides, allowing for the formation of new carbon-carbon bonds.

Metathesis: Alkene metathesis reactions, catalyzed by ruthenium or molybdenum complexes, can be used to form new double bonds and construct more complex molecules.

Computational and Theoretical Investigations of 4 Allyl 1h Benzo D Imidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the electronic nature of 4-Allyl-1H-benzo[d]imidazole. These methods calculate the molecule's electronic distribution, orbital energies, and other key descriptors that govern its reactivity and stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For benzimidazole (B57391) derivatives, DFT is frequently employed to optimize molecular geometry and calculate various quantum chemical parameters. dergipark.org.trelectrochemsci.org Methods like B3LYP are commonly used in conjunction with basis sets such as 6-31G or 6-311G to determine properties like total energy, dipole moment, and the distribution of electronic charges. dergipark.org.trresearchgate.netacs.org These calculations provide a detailed picture of the molecule's ground state and are foundational for further computational analysis. epstem.net Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR and Raman spectra to confirm structural assignments. researchgate.net

Table 1. Typical Parameters from DFT Studies on Benzimidazole Scaffolds
ParameterDescriptionTypical MethodReference
Optimized GeometryThe lowest energy, most stable 3D structure of the molecule.B3LYP/6-311G(d,p) acs.org
Vibrational FrequenciesCalculated IR and Raman spectra used to identify functional groups and confirm structure.B3LYP/6-31G(d) researchgate.net
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.HF/6-311+G(d,p) epstem.net
Dipole MomentA measure of the overall polarity of the molecule.DFT/B3LYP researchgate.net

Semi-Empirical Methods for Conformational Stability

Semi-empirical methods, such as AM1 and PM3, offer a faster alternative to DFT for computational calculations by using parameters derived from experimental data. youtube.comuni-muenchen.de These methods are particularly useful for performing initial conformational searches on flexible molecules like this compound to identify low-energy structures. mdpi.com For instance, molecular mechanics and semi-empirical calculations can suggest conformational behaviors and electronic properties of complex heterocyclic systems. acs.org The energies of molecular orbitals calculated via semi-empirical methods have been correlated with the activity and permeability of certain benzimidazole derivatives. nih.gov While less accurate than ab initio or DFT methods, they provide qualitatively correct energies and are efficient for screening large numbers of conformers. youtube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For various imidazole (B134444) and benzimidazole derivatives, this gap has been calculated to understand charge transfer within the molecule. irjweb.commalayajournal.orgirjweb.com For example, in one study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In another, the gap for a different derivative was 4.4871 eV, which also reflects the molecule's chemical reactivity. irjweb.com These values are critical for predicting how the molecule will behave in chemical reactions.

Table 2. Representative Frontier Molecular Orbital (FMO) Data for Benzimidazole-Related Structures
Compound TypeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
Substituted Imidazole-5.2822-1.27154.0106B3LYP/6-31G(d,p) malayajournal.org
Benzimidazole Derivative-6.2967-1.80964.4871B3LYP/6-311G(d,p) irjweb.com
Benzimidazole (BIM)-6.13-0.905.23DFT researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rdd.edu.iq For a compound like this compound, MD simulations can reveal its dynamic behavior, conformational flexibility, and stability, especially when interacting with other molecules like a protein receptor or solvent. rdd.edu.iqresearchgate.net

Simulations of benzimidazole derivatives in complex with biological targets are performed to assess the stability of the binding pose predicted by molecular docking. researchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD over a period of nanoseconds suggests that the ligand remains securely in the binding pocket. nih.gov These simulations provide a more dynamic and realistic view of molecular interactions than static docking models. researchgate.net

Table 3. Key Outputs of Molecular Dynamics (MD) Simulations
Output ParameterDescriptionSignificanceReference
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure.Indicates the stability of the ligand in the binding site and the overall protein structure. nih.gov
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average positions.Identifies flexible or rigid regions of a protein upon ligand binding.
Interaction EnergyCalculates the energy of non-bonded interactions (e.g., van der Waals, electrostatic) between the ligand and the target.Quantifies the strength of the binding interaction over the simulation time.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and target.Reveals key hydrogen bonding interactions that stabilize the complex. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (Excluding Clinical Significance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acs.org This method is widely used to study how benzimidazole derivatives might interact with various biological targets. acs.orgnih.gov Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. acs.org

For various derivatives of the benzimidazole scaffold, docking studies have been performed against targets such as human topoisomerase I, Aurora kinases, and α-glucosidase. acs.orgnih.govacs.org These studies help to understand the structural basis for the molecule's interaction at a specific binding site. nih.gov

Binding Site Analysis

The analysis of a docked pose focuses on the specific interactions between the ligand and the amino acid residues within the receptor's binding site. researchgate.net These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net

For example, in a docking study of one benzimidazole derivative with human topoisomerase I, the compound was noted to form a hydrogen bond with the Asp533 residue, alongside hydrophobic interactions with residues like Arg362, Gly363, and Val502. acs.org In another study of different derivatives with α-glucosidase, key interactions involved hydrogen bonding with residues such as Asp214 and Glu276. acs.org Identifying these specific interactions is essential for understanding the molecular recognition process between the ligand and its target.

Table 4. Example Binding Interactions of Benzimidazole Derivatives from Docking Studies
Target ProteinInteracting ResiduesType of InteractionReference
Human Topoisomerase IAsp533Hydrogen Bond acs.org
Arg362, Arg364, Val502Hydrophobic/van der Waals
α-GlucosidaseAsp214, Glu276, Asp349Hydrogen Bond acs.org
Phe177, Phe300Hydrophobic
TGF-β type I ReceptorHis283Hydrogen Bond researchgate.net
Not specifiedNot specified

Interaction Profiles (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

Computational analyses of this compound reveal a multifaceted interaction profile crucial for its molecular recognition and binding characteristics. The benzimidazole scaffold itself is a key player in these interactions. The electron-rich nitrogen atoms in the imidazole ring can readily accept or donate protons, facilitating the formation of diverse weak interactions with a wide range of therapeutic targets.

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This duality allows the molecule to form robust hydrogen bond networks, which are often observed in the crystal structures of related benzimidazole derivatives. rsc.orgmdpi.com For instance, N-H···O and O-H···N interactions are common motifs that can dictate crystal packing and mediate binding to biological macromolecules. mdpi.com The presence of the N-H proton makes it an effective donor, while the lone pair on the other nitrogen atom makes it an excellent acceptor. d-nb.info

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core provides a significant hydrophobic surface. The 4-allyl group further enhances this characteristic. The three-carbon chain of the allyl group contributes to the molecule's nonpolar surface area, enabling it to participate in van der Waals and hydrophobic interactions within the binding pockets of proteins or other molecular hosts.

π-Stacking: The aromatic benzimidazole ring is capable of engaging in π-π stacking interactions. d-nb.info These interactions are common for planar aromatic systems and contribute significantly to the stability of molecular assemblies. rsc.org Furthermore, the double bond within the allyl group introduces additional π-electron density, which may allow for improved target binding through π-stacking or other electronic interactions compared to simple saturated alkyl groups. The interplay between hydrogen bonding and π-stacking is a critical factor in the molecular self-assembly of such heterocyclic compounds. rsc.orgrsc.org Studies on similar aromatic heterocycles show that molecules often arrange in parallel or anti-parallel stacks to maximize these favorable π-π interactions. mdpi.com

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecular crystal. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, key interaction points can be identified. scirp.orgmdpi.com

For a molecule like this compound, the Hirshfeld surface would reveal distinct regions corresponding to different close contacts. Intense red spots on the d_norm map typically indicate strong, short-range interactions, such as hydrogen bonds involving the imidazole nitrogen atoms. mdpi.comuctm.edu

The most significant contributions arise from hydrogen-based contacts. H···H interactions, representing van der Waals forces, typically account for the largest portion of the molecular surface. mdpi.comiucr.org Following this, C···H/H···C contacts, which include C-H···π interactions, and N···H/H···N contacts, corresponding to hydrogen bonds, are also highly significant. iucr.org

Table 1: Predicted Quantitative Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.

Interaction Type Predicted Contribution (%) Description
H···H ~40-60% Represents van der Waals forces and is the most prevalent contact. mdpi.com
C···H/H···C ~15-28% Includes hydrophobic contacts and weak C-H···π interactions. iucr.org
N···H/H···N ~10-26% Primarily represents classical N-H···N hydrogen bonds. iucr.org
C···C ~5-6% Indicates π-π stacking interactions between aromatic rings. iucr.org

These quantitative insights from Hirshfeld surface analysis are invaluable for understanding the forces that govern the solid-state architecture of the molecule and how it might interact with other molecules in a biological context. rsc.orgscirp.org

Structure-Property Relationships Derived from Computational Models

Computational modeling serves as a vital bridge between the three-dimensional structure of this compound and its physicochemical and biological properties. researchgate.net By developing structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the molecule's behavior and guide the design of more effective derivatives. orientjchem.org

The structural features of this compound are directly linked to its potential applications. The benzimidazole core is a well-established pharmacophore found in numerous compounds with antimicrobial and anticancer activities. Computational studies, such as molecular docking, can simulate the binding of the molecule to the active sites of enzymes or DNA, providing insights into its mechanism of action. mdpi.comnih.gov

The allyl group at the 4-position is particularly significant. Computational models suggest that this group imparts specific properties:

Conformational Flexibility: Compared to a rigid phenyl ring or a simple methyl group, the allyl substituent provides conformational flexibility. This can allow the molecule to adopt an optimal geometry to fit into a binding site, potentially enhancing its biological activity.

Modified Electronic Profile: The π-bond of the allyl group can participate in electronic interactions, such as π-stacking or cation-π interactions, which may be crucial for binding affinity.

Reactivity: The allyl group can serve as a reactive handle for further synthetic modifications, allowing for the creation of a library of derivatives with fine-tuned properties.

Theoretical calculations using Density Functional Theory (DFT) can predict molecular properties such as the electrostatic potential surface, which highlights the electron-rich (negative potential, e.g., the sp2 nitrogen) and electron-poor (positive potential, e.g., the N-H proton) regions of the molecule. uctm.edu This information is critical for understanding how the molecule will interact with biological targets and for predicting its reactivity and stability. mdpi.com The correlation of these computational models with experimental data is essential for validating the predicted structure-property relationships. mdpi.com

Biological Activity and Molecular Mechanisms of 4 Allyl 1h Benzo D Imidazole and Its Derivatives Excluding Clinical Human Trial Data

Antimicrobial Activity

Derivatives of the benzimidazole (B57391) core, including those with allyl substitutions, have demonstrated a broad spectrum of antimicrobial efficacy. These compounds have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi, prevent the formation of biofilms, and interfere with essential cellular processes in microbes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA, MSSA)

Benzimidazole derivatives have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed that certain compounds exhibit significant antibacterial action. For instance, compound 2g in one study showed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 4 μg/mL for both. acs.org It also inhibited Streptococcus faecalis with an MIC of 8 μg/mL. acs.org

In another study, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested. nih.gov High activity against S. aureus and MRSA was noted for compounds 3ao and 3aq , with MIC values below 1 µg/mL, and for compounds 3aa and 3ad , with MICs ranging from 3.9 to 7.8 µg/mL. nih.govresearchgate.net The introduction of an allyl group at the nitrogen atom of the indole (B1671886) ring, as in compounds 3v , ac , and 3ai , was also explored, yielding the corresponding benzimidazoles. nih.gov However, many synthesized derivatives showed limited activity against the Gram-negative bacterium Escherichia coli. nih.govmdpi.com Some imidazole (B134444) hybrids were found to have MIC values of 40–70 µM against E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound Bacterium MIC (µg/mL) Reference
2g (an N-alkylated derivative) Staphylococcus aureus 4 acs.org
2g (an N-alkylated derivative) MRSA 4 acs.org
2g (an N-alkylated derivative) Streptococcus faecalis 8 acs.org
3ao (indolylbenzimidazole) Staphylococcus aureus < 1 nih.govresearchgate.net
3aq (indolylbenzimidazole) Staphylococcus aureus < 1 nih.govresearchgate.net
3aa (indolylbenzimidazole) Staphylococcus aureus 3.9 - 7.8 nih.govresearchgate.net
3ad (indolylbenzimidazole) Staphylococcus aureus 3.9 - 7.8 nih.govresearchgate.net
6d (diphenylimidazole derivative) Staphylococcus aureus 4 scirp.org

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, phytopathogenic fungi)

The antifungal potential of benzimidazole derivatives has been widely reported. In a study of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, compounds 1b , 1c , 2e , and 2g displayed moderate activity against Candida albicans and Aspergillus niger, both with MIC values of 64 μg/mL. acs.org Another series of pyrimido-benzimidazole derivatives showed moderate to good antifungal activity against C. albicans and A. niger. ijpbs.com

Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole also exhibited notable antifungal properties. Ten compounds from this series showed high activity against C. albicans, with compounds 3ad , 3ag , and 3aq being the most active. nih.gov Specifically, compound 3ag demonstrated a low MIC of 3.9 µg/mL against C. albicans. nih.govresearchgate.net Compound 3aq also had an MIC of 3.9 µg/mL against this fungus. nih.govresearchgate.net Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also been assessed, with some showing good activity against human and plant pathogenic fungi, in some cases comparable to the standard drug fluconazole. nih.gov For example, a bis-(imidazole)-pyridine hybrid (5a ) showed excellent activity against C. albicans and A. niger. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Series Fungus MIC (µg/mL) Reference
1b, 1c, 2e, 2g (N-alkylated) Candida albicans 64 acs.org
1b, 1c, 2e, 2g (N-alkylated) Aspergillus niger 64 acs.org
3ag (indolylbenzimidazole) Candida albicans 3.9 nih.govresearchgate.net
3aq (indolylbenzimidazole) Candida albicans 3.9 nih.govresearchgate.net
3ad (indolylbenzimidazole) Candida albicans Active (no specific value) nih.gov
Pyrimido-benzimidazoles Candida albicans Moderate to Good ijpbs.com
Pyrimido-benzimidazoles Aspergillus niger Moderate to Good ijpbs.com

Inhibition of Biofilm Formation

Microbial biofilms pose a significant challenge due to their increased resistance to antimicrobial agents. chiet.edu.eg Several benzimidazole derivatives have demonstrated the ability to inhibit biofilm formation. researchgate.net Studies have shown that certain natural compounds and their analogues can significantly reduce biofilm formation by S. aureus. mdpi.com Specifically, indolylbenzimidazole derivatives 3aa , 3ad , 3ao , and 3aq exhibited excellent antibiofilm activity, not only inhibiting the formation of new biofilms but also killing cells within mature biofilms of S. aureus and C. albicans. nih.govresearchgate.net The most effective compound against staphylococcal biofilms was 3aq . nih.gov The Minimum Biofilm Eradication Concentration (MBEC) for these compounds against S. aureus and MRSA ranged from 125 to 250 µg/mL, and against C. albicans, from 62.5 to 125 µg/mL. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., targeting FtsZ protein, disruption of cellular processes)

The antimicrobial activity of benzimidazole derivatives is attributed to several mechanisms, with the inhibition of the filamenting temperature-sensitive protein Z (FtsZ) being a key target. nih.govresearchgate.net FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division, making it an attractive target for novel antibiotics. nih.govfrontiersin.org The interdomain cleft of FtsZ is a particularly promising binding site for inhibitors. frontiersin.org

Molecular docking studies have suggested that 2,5,6-trisubstituted benzimidazoles target FtsZ. nih.gov Docking analysis of active 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives identified FtsZ proteins as a potential target, showing favorable binding energies in the GTP-binding site. nih.gov Another small molecule, PC190723, is a known FtsZ inhibitor that binds at the inter-domain cleft, stabilizing a conformation required for polymer elongation. biorxiv.org Besides FtsZ, other potential targets for benzimidazole derivatives include (p)ppGpp synthetases/hydrolases and pyruvate (B1213749) kinases, which are also crucial for bacterial survival. nih.govresearchgate.net

Anticancer Activity (In Vitro Cytotoxicity)

Benzimidazole derivatives are recognized for their potential as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines in preclinical studies. acs.orgjksus.org Their structural similarity to biological nucleotides allows them to interact with various biological targets within cancer cells. jksus.org

Cytotoxicity against Various Cancer Cell Lines (e.g., HepG2, MDA-MB-231, MCF7, A549)

Numerous studies have evaluated the in vitro cytotoxic effects of benzimidazole derivatives. One study reported that a 1-Allyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole derivative showed weak activity against HepG2 (liver), MDA-MB-231 (breast), and MCF7 (breast) cancer cell lines, with IC50 values greater than 50 μM. scispace.com

However, other benzimidazole-based compounds have shown more promising results. A novel benzimidazole derivative, se-182 , exhibited significant dose-dependent cytotoxicity against HepG2 and A549 (lung) cancer cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Another investigation into benzimidazole-thiazolidinedione hybrids identified a compound (34 ) with potent activity against A549 and MDA-MB-231 cells, with IC50 values of 11.46 µM and 29.18 µM, respectively. researchgate.net Furthermore, pyrazole (B372694) benzimidazole derivatives 14 and 15 showed excellent inhibitory activity against MCF7, A549, and MDA-MB-231 cell lines, with IC50 values for compound 14 being 0.97 µM, 2.2 µM, and 11.9 µM, respectively. researchgate.net

Table 3: In Vitro Cytotoxicity (IC50, µM) of Selected Benzimidazole Derivatives

Compound/Derivative HepG2 MDA-MB-231 MCF7 A549 Reference
1-Allyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole > 50 > 50 > 50 N/A scispace.com
se-182 15.58 N/A Active (no value) 15.80 jksus.org
Compound 10 15.6 14.5 5.0 13.2 researchgate.net
Compound 11 12.5 0.131 2.5 15.2 researchgate.net
Compound 14 (pyrazole-benzimidazole) N/A 11.9 0.97 2.2 researchgate.net
Compound 15 (pyrazole-benzimidazole) N/A 15.2 1.7 2.8 researchgate.net
Compound 34 (thiazolidinedione hybrid) N/A 29.18 N/A 11.46 researchgate.net

Molecular Mechanisms of Anticancer Action

The anticancer properties of 4-Allyl-1H-benzo[d]imidazole and its derivatives are attributed to a variety of molecular mechanisms that disrupt the normal processes of cancer cell growth and proliferation. These mechanisms include targeting key enzymes involved in DNA replication and maintenance, interfering with DNA structure, halting the cell cycle at critical checkpoints, disrupting the cellular skeleton, and inhibiting signaling pathways essential for tumor growth and survival.

Inhibition of Human Topoisomerase I (Hu Topo I)

Certain derivatives of 1H-benzo[d]imidazole have been identified as inhibitors of human topoisomerase I (Hu Topo I), a crucial enzyme for relaxing DNA supercoiling during replication and transcription. nih.gov Molecular docking studies have suggested that these compounds can bind to the Hu Topo I-DNA complex. acs.org For instance, the derivative identified as compound 12b in one study demonstrated a 50% inhibitory concentration (IC50) of 16 μM against Hu Topo I, a potency comparable to the standard inhibitor, camptothecin. nih.govacs.org This inhibition of Topo I leads to DNA damage that is difficult for the cell to repair, ultimately contributing to cell death. nih.govacs.org

DNA Binding Affinity and Stabilization (AT-sequence specific)

Derivatives of 1H-benzo[d]imidazole, particularly bisbenzimidazoles (BBZs), are known to be DNA minor groove-binding ligands. nih.gov These molecules form non-covalent interactions within the minor groove of DNA, with a preference for AT-rich sequences. nih.gov Spectroscopic studies, including UV-visible, fluorescence, and circular dichroism, have confirmed this binding. acs.org For example, compounds 11a , 12a , and 12b have shown strong binding affinity and thermal stabilization of AT sequence-specific DNA. nih.govacs.org This interaction with the DNA minor groove can interfere with the processes of replication and transcription, contributing to the anticancer effects of these compounds. nih.gov

Table 1: DNA Binding and Topoisomerase I Inhibition Data for Selected 1H-Benzo[d]imidazole Derivatives

Compound Hu Topo I IC50 (μM) DNA Binding Specificity
12b 16 AT-sequence specific
11a Not specified AT-sequence specific
12a Not specified AT-sequence specific

Data sourced from a study on novel 1H-benzo[d]imidazole derivatives. nih.govacs.org

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A significant mechanism of action for several 1H-benzo[d]imidazole derivatives is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govacs.org This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Flow cytometry analysis has shown that treatment of cancer cells with compounds such as 11a , 12a , and 12b leads to a prominent arrest in the G2/M phase. nih.govacs.org This cell cycle arrest is often a consequence of the DNA damage caused by topoisomerase inhibition and direct DNA binding. nih.govacs.org Another derivative, MBIC , also induced G2/M phase arrest in MCF-7 breast cancer cells. nih.gov In contrast, a different hybrid compound, 6i , was found to induce cell cycle arrest at the G1 phase in HepG2 cells. nih.gov

Table 2: Effect of 1H-Benzo[d]imidazole Derivatives on Cell Cycle Progression

Compound Cell Line Effect on Cell Cycle
11a MDA-MB-231 G2/M arrest
12a MDA-MB-231 G2/M arrest
12b MDA-MB-231 G2/M arrest
MBIC MCF-7 G2/M arrest
6i HepG2 G1 arrest

Data compiled from studies on various 1H-benzo[d]imidazole derivatives. nih.govacs.orgnih.govnih.gov

Microtubule Destabilizing Properties

Some this compound derivatives exhibit anticancer activity by targeting microtubules, which are essential components of the cytoskeleton involved in cell division, shape, and motility. researchgate.net These compounds can act as microtubule destabilizing agents, inhibiting tubulin polymerization and suppressing the formation of microtubules. rsc.org This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis. For instance, a study on 2-Aryl-1H-benzo[d]imidazole derivatives identified them as potential anticancer agents that target the microtubule cytoskeleton. cytoskeleton.com The inhibition of tubulin polymerization by these compounds is a key mechanism contributing to their antiproliferative effects. rsc.org

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org VEGFR-2 is a key signaling receptor involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Molecular docking studies have suggested that these benzimidazole derivatives could be suitable inhibitors of VEGFR-2. rsc.org By blocking VEGFR-2 signaling, these compounds can potentially inhibit the blood supply to tumors, thereby impeding their growth.

Inhibition of Histone Deacetylase 6 (HDAC6)

Derivatives of 1H-benzo[d]imidazole have also been identified as inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov HDAC6 is a unique cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin, a key component of microtubules. nih.gov Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which can affect microtubule stability and function, ultimately leading to cell cycle arrest and apoptosis. nih.gov For example, compound 30 , a 1H-benzo[d]imidazole hydroxamic acid, demonstrated potent HDAC6 inhibitory activity with an IC50 of 4.63 nM. nih.gov This compound also induced G2 phase cell cycle arrest and apoptosis in multiple myeloma cells. nih.gov

Enzyme Inhibition Profiles

Derivatives of the this compound framework have been investigated for their ability to inhibit various key enzymes involved in a range of physiological and pathological processes.

While benzimidazole derivatives have been noted in broad screenings of biologically active compounds, specific and detailed research on the direct inhibitory activity and isoform selectivity of this compound or its close derivatives against Phospholipase D (PLD) is not extensively available in the current scientific literature. The activation of PLD is recognized as a downstream effect of stimulating certain receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs). google.com Some studies have noted changes in alkaline phosphatase (ALP) activity, an enzyme that can be affected by PLD-related signaling, in the presence of benzimidazole derivatives, though a direct mechanistic link or inhibitory profile was not established. science.govscience.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.gov The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer agents. nih.govfrontiersin.org

The benzimidazole scaffold has been successfully utilized to design potent and selective DHFR inhibitors. acs.orgresearchgate.net For instance, a series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were designed as highly potent antibacterial agents by targeting DHFR. acs.org These compounds exploit differences in the enzyme's active site between bacterial and human DHFR to achieve high selectivity. acs.org The design of these inhibitors often involves strategic substitutions at the N-1 position of the benzimidazole ring—the same position occupied by the allyl group in this compound. nih.gov Molecular docking studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that these compounds can fit into the binding site of DHFR, suggesting this inhibition is a key mechanism for their observed antibacterial activity. nih.gov

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Numerous studies have demonstrated that benzimidazole derivatives are potent inhibitors of α-glucosidase, with many exhibiting significantly greater potency than the standard drug, acarbose. mdpi.comresearchgate.net

One study on benzimidazole-bearing thiosemicarbazone derivatives reported excellent inhibitory potentials, with IC50 values ranging from 1.30 µM to 22.10 µM, compared to acarbose's IC50 of 11.29 µM. mdpi.com Another series of benzimidazole derivatives incorporating aromatic amino acid moieties also showed significant α-glucosidase inhibition; the most potent compound (4d) had an IC50 value of 9.1 µM against yeast α-glucosidase. nih.gov These findings highlight the potential of the benzimidazole core in developing effective α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series Derivative α-Glucosidase IC50 (µM) Standard (Acarbose) IC50 (µM) Source
Benzimidazole-Thiosemicarbazone 19 (di-fluoro substituted) 1.30 ± 0.20 11.29 ± 0.07 mdpi.com
Benzimidazole-Thiosemicarbazone 12 (di-chloro substituted) 3.10 ± 0.10 11.29 ± 0.07 mdpi.com
Benzimidazole-Hydrazone Derivative with 3-OH on phenyl 8.40 ± 0.76 >50 (approx.) researchgate.net
Benzimidazole-Amino Acid 4d (with Tryptophan) 9.1 (yeast) / 36.7 (rat) Not specified in study nih.gov
Benzimidazole-Benzene diol 3e 99.4 (rat intestinal) Not specified in study tandfonline.comtandfonline.com

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme that catalyzes the oxidative deamination of key neurotransmitters like serotonin (B10506) and norepinephrine. mdpi.com Its inhibition can increase the levels of these neurotransmitters, making it a target for the treatment of depression and other neurological disorders.

Kinetic studies have revealed that various imidazole-containing compounds can act as potent and selective inhibitors of MAO-A. mdpi.comnih.gov Research on a class of imidazol(ine)/guanidine drugs showed that compounds structurally related to benzimidazoles, such as 2-BFI (2-benzofuranyl-2-imidazoline) and cirazoline, were effective MAO-A inhibitors with IC50 values in the low micromolar range (4-11 µM). nih.gov Kinetic analysis demonstrated that these compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate. nih.gov This competitive interaction was further confirmed by the direct correlation between the compounds' inhibitory potencies (IC50) and their binding affinities (Ki) at the MAO-A catalytic site. nih.gov Other studies on different inhibitor series have also identified selective, competitive inhibitors of hMAO-A, reinforcing the potential of this scaffold for MAO-A modulation. mdpi.com

Alpha-Glucosidase Inhibition (Antidiabetic Potential)

Other Reported Biological Activities (Mechanism-focused)

The benzimidazole scaffold is a cornerstone of many compounds with significant anti-inflammatory activity. researchgate.netresearchgate.net The mechanism of action is often multi-targeted, involving the modulation of key signaling pathways that drive the inflammatory response. semanticscholar.orgnih.gov

A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. semanticscholar.orgnih.gov In inflammatory conditions, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. scielo.br Benzimidazole derivatives have been shown to suppress the activation and nuclear translocation of NF-κB. semanticscholar.orgnih.gov This leads to the downstream downregulation of several crucial inflammatory mediators, including:

Pro-inflammatory Cytokines: A significant reduction in the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been observed following treatment with benzimidazole derivatives in inflammation models. semanticscholar.orgnih.govscielo.br

Inflammatory Enzymes: The expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins, is effectively attenuated by the action of these compounds on the NF-κB pathway. semanticscholar.orgnih.gov

Oxidative Stress: The anti-inflammatory effects are also linked to the attenuation of oxidative stress, with studies showing that benzimidazole derivatives can modulate the ROS/TNF-α/NF-κB/COX2 cascade, thereby protecting cells from inflammatory damage. semanticscholar.org

Anthelmintic Properties (General Benzimidazole Class)

The benzimidazole class of compounds is a cornerstone in the management of parasitic worm infections, known as helminthiasis, in both human and veterinary medicine. wikipedia.orgmdpi.com These antiparasitic agents are effective against a broad spectrum of helminths, including nematodes (roundworms) and platyhelminths (flatworms, such as flukes and tapeworms). wikipedia.orgmdpi.com The primary mechanism of action for benzimidazoles is the disruption of microtubule polymerization in parasitic worms. wikipedia.orgnih.gov They achieve this by binding with high affinity to the parasite's β-tubulin, a key protein component of microtubules. nih.gov This binding prevents the assembly of microtubules, which are crucial for essential cellular functions in the parasite, including cell division, motility, and nutrient uptake. wikipedia.orgtaylorandfrancis.com

The inhibition of microtubule formation ultimately leads to the death of the parasite. wikipedia.org Initially, it was thought that benzimidazoles also inhibited various metabolic enzymes in parasites, such as fumarate (B1241708) reductase and malate (B86768) dehydrogenase, but it is now well-established that their principal mode of action is through targeting β-tubulin. nih.gov The development of various benzimidazole derivatives has aimed to enhance their antiparasitic activity and improve their pharmacokinetic properties. taylorandfrancis.com

A variety of benzimidazole derivatives have demonstrated significant anthelmintic activity. Some of the well-established anthelmintic drugs from this class include:

Albendazole: Effective against a range of intestinal parasites including threadworms, roundworms, whipworms, tapeworms, and hookworms. wikipedia.org

Mebendazole: Primarily used for the treatment of various nematode infections. wikipedia.org

Thiabendazole: Effective against various nematodes and also possesses fungicidal properties. wikipedia.orgtaylorandfrancis.com

Fenbendazole: Commonly used in veterinary medicine against a variety of parasites. wikipedia.org

Triclabendazole: Notably effective against liver flukes. wikipedia.org

Research continues to explore new benzimidazole derivatives with the goal of overcoming resistance and expanding the spectrum of activity. nih.gov For instance, studies on newly synthesized benzimidazole derivatives have shown promising results in vitro against earthworms, indicating their potential as lead compounds for new anthelmintic agents. ijdrt.comrsc.org

Antiviral Properties (General Benzimidazole Class)

The benzimidazole scaffold is a versatile structure that has been extensively explored for its potential antiviral activities against a wide range of viruses. rroij.comijpsjournal.com Derivatives of benzimidazole have shown efficacy against several viral pathogens by targeting various stages of the viral life cycle. rroij.com The mechanisms of antiviral action are diverse and depend on the specific derivative and the virus being targeted.

One of the key mechanisms involves the inhibition of viral enzymes that are essential for replication. For example, certain benzimidazole derivatives act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov These compounds bind to a site on the enzyme away from the active site, inducing a conformational change that blocks the polymerase's activity before the elongation of the viral RNA can occur. nih.gov Other benzimidazole compounds have been shown to inhibit viral proteases, which are crucial for processing viral polyproteins into functional units necessary for the assembly of new virus particles. rroij.com

Interference with the initial stages of viral infection, such as attachment to and entry into host cells, is another antiviral strategy employed by some benzimidazole derivatives. rroij.com They can achieve this by targeting viral surface proteins or host cell receptors, thereby blocking the virus from gaining entry into the cell. rroij.com

The structural versatility of the benzimidazole core allows for extensive modifications, leading to the development of compounds with enhanced potency and selectivity against specific viruses. rroij.comijpsjournal.com Research has identified benzimidazole derivatives with activity against a variety of viruses, including:

Hepatitis C Virus (HCV) nih.govresearchgate.net

Human Immunodeficiency Virus (HIV) rsc.orgtandfonline.com

Respiratory Syncytial Virus (RSV) researchgate.net

Human Cytomegalovirus (HCMV) tandfonline.com

Varicella-Zoster Virus (VZV) tandfonline.com

Enteroviruses tandfonline.com

Vaccinia virus tandfonline.com

The ongoing research in this area focuses on synthesizing and evaluating new benzimidazole derivatives to identify novel antiviral agents with improved efficacy and a broad spectrum of activity. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole derivatives, these studies provide valuable insights for designing more potent and selective therapeutic agents. ijpsjournal.comimpactfactor.org The biological profile of benzimidazole compounds is significantly influenced by the nature and position of substituents on the benzimidazole core. ijpsjournal.comrsc.org

Influence of Allyl Substitution on Biological Activity

The introduction of an allyl group (CH₂=CHCH₂) at the N-1 position of the benzimidazole ring can have a notable impact on the compound's biological properties. While specific SAR studies focusing solely on the 4-allyl substitution are not extensively detailed in the provided context, general principles of N-substitution on the benzimidazole scaffold can be inferred.

The presence of an N-allyl group can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to altered pharmacokinetic profiles. ijpsjournal.com The allyl group, being a reactive moiety, can also potentially participate in covalent interactions with biological targets, although this is highly dependent on the specific biological context.

In the broader context of N-substituted benzimidazoles, the nature of the substituent at the N-1 position is known to significantly affect biological activity. For instance, studies on various benzimidazole derivatives have shown that substitutions at this position can modulate anti-inflammatory, antimicrobial, and anticancer activities. mdpi.commdpi.com A study on benzimidazo[2,1-a]isoquinolines synthesized from N-allyl and N-methallyl derivatives highlights the importance of substitutions on the benzimidazole nucleus for creating polycyclic structures with distinct biological and optical properties. researchgate.net

Impact of Substituents on the Benzimidazole Core on Biological Profiles

The biological activity of benzimidazole derivatives is profoundly dictated by the type and placement of substituents on the fused benzene (B151609) ring and at the C-2 position of the imidazole ring. ijpsjournal.comrsc.org

Substituents on the Benzene Ring (Positions 4, 5, 6, and 7):

The electronic properties of substituents on the benzene portion of the benzimidazole core play a critical role. Electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy (B1213986), amino) at different positions can significantly alter the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets. mdpi.com

For example, in some series of anti-inflammatory benzimidazoles, a compound with an electron-releasing methoxy group at the 6-position showed strong activity, while a compound with an electron-withdrawing nitro group at the same position was also highly active. mdpi.com This suggests that the relationship is complex and not solely dependent on the electronic nature of the substituent. In another study, the presence of a chlorine atom at the 6-position of 2-phenyl benzimidazole enhanced its antifouling activity. rsc.org

Substituents at the C-2 Position:

The substituent at the 2-position of the benzimidazole ring is particularly important for modulating biological activity. This position is often a key point of interaction with target enzymes or receptors. rroij.com

Aryl and Heteroaryl Substituents: The introduction of various aryl or heteroaryl groups at the C-2 position has been a common strategy to enhance biological activities. For instance, in a study of 2-aryl benzimidazoles, the nature of the aryl substituent had a strong impact on their biological profile, with some derivatives showing broad-spectrum antifouling activity and others exhibiting strong antifungal activity. rsc.org The presence of a furan (B31954) ring at the 2-position led to a loss of antifouling activity, whereas a pyrrole (B145914) core at the same position was found to be necessary for enhancing this activity. rsc.org

Other Functional Groups: The incorporation of different functional groups at the C-2 position can lead to diverse biological outcomes. For example, 2-substituted benzimidazole derivatives have been developed with potent antibacterial, antifungal, and anthelmintic activities. rsc.org

The following table summarizes the influence of various substituents on the biological activities of benzimidazole derivatives based on several studies.

Position of SubstitutionType of SubstituentObserved Biological ActivityReference
N-1 Pyrimidin-2-ylPotent anti-inflammatory effect mdpi.com
C-2 2,2′-bithiopheneImproved inhibitory potency mdpi.com
C-2 4-trifluoromethylphenylImproved inhibitory potency mdpi.com
C-2 4-(N,N-diethylamino)phenylHigher inhibitory activity mdpi.com
C-2 2,3,4-trihydroxyphenylStrongest inhibitory effect mdpi.com
C-5(6) 2-imidazolinyl groupHighest relative occupancy for enzyme inhibition mdpi.com
C-5(6) Amidine groupModerate relative occupancy for enzyme inhibition mdpi.com
C-5(6) Tetrahydropyrimidine groupLowest relative occupancy for enzyme inhibition mdpi.com
C-6 Methoxy group (electron-releasing)Strong anti-inflammatory activity mdpi.com
C-6 Nitro group (electron-withdrawing)More active than other compounds in the series mdpi.com
C-6 Chlorine atomEnhanced antifouling activity rsc.org

Applications in Advanced Materials Science

Building Blocks for Complex Heterocyclic Compounds

4-Allyl-1H-benzo[d]imidazole serves as a key starting material for the synthesis of more intricate heterocyclic structures. The benzimidazole (B57391) moiety itself is a significant scaffold in medicinal chemistry and materials science. nih.govnih.gov The presence of the allyl group provides a reactive site for various organic transformations, enabling the construction of larger, more complex molecular architectures.

The synthesis of novel 1H-benzo[d]imidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various conditions. nih.govacs.org The allyl group on the benzimidazole ring can then be subjected to further chemical modifications. For instance, it can undergo oxidation, reduction, or substitution reactions to introduce new functional groups. This versatility makes this compound a valuable precursor for creating a diverse library of heterocyclic compounds with tailored properties for various applications.

Integration into Polymer Systems for Enhanced Properties

The incorporation of this compound into polymer chains can significantly enhance their properties. The imidazole (B134444) ring is known to be advantageous in polymeric systems due to the ease of its chemical modification. researchgate.net The allyl group facilitates polymerization reactions, allowing the benzimidazole unit to be integrated into polymer backbones or as a pendant group.

New poly(N-allyl-tetrasubstituted imidazole)s have been synthesized, demonstrating the utility of allyl-functionalized imidazoles in creating novel polymers. researchgate.net The resulting polymers can exhibit improved thermal stability, mechanical strength, and chemical resistance. Furthermore, the benzimidazole moiety can impart specific functionalities to the polymer, such as antimicrobial properties or the ability to coordinate with metal ions.

Table 1: Examples of Polymer Systems Incorporating Imidazole Derivatives

Polymer SystemMonomersPolymerization TechniquePotential Applications
Poly(MMA-co-AOMMI)Methyl methacrylate (B99206) (MMA), 2-allyloxymethyl-1-methylimidazole (AOMMI)PhotopolymerizationSmart materials, drug delivery systems researchgate.net
Poly(N-allyl-tetrasubstituted imidazole)1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazoleRadical polymerizationLuminescent materials, solar cells, optoelectronic devices researchgate.net

Development of Organic Fluorescent Chromophores

Benzimidazole derivatives have garnered attention as organic fluorescent chromophores in recent years. researchgate.net The imidazole ring can act as a core π-conjugated system in push-pull chromophores, which are essential for applications in optoelectronics. beilstein-journals.org

The development of fluorescent probes for detecting various analytes often utilizes the benzimidazole scaffold. For example, a dual model fluorescent probe, 2-amidyl-3-(3-amidyl-1H-benzo[d]imidazolyl)-pyridine, has been developed for the detection of formaldehyde. nih.gov The synthesis of such chromophores often involves the condensation of α-diketones and aldehydes in the presence of ammonia (B1221849) or ammonium (B1175870) salts. beilstein-journals.org The functionalization of the benzimidazole core, including the introduction of an allyl group, can tune the photophysical properties of the resulting chromophore, such as its absorption and emission wavelengths, and quantum yield. ibch.ru

Functionalized Materials through Derivatization of this compound

The derivatization of this compound opens up avenues for creating a wide range of functionalized materials. The reactivity of the allyl group allows for the attachment of various chemical moieties, leading to materials with tailored properties.

For instance, the allyl group can participate in substitution reactions, allowing for further functionalization. This enables the synthesis of derivatives with enhanced biological activity or specific chemical versatility. The ability to introduce different functional groups onto the benzimidazole scaffold is crucial for developing new materials for applications in catalysis, sensors, and medicine.

Potential for Coatings and Films

The properties of this compound and its derivatives make them promising candidates for the development of advanced coatings and films. The benzimidazole structure can contribute to the thermal and chemical stability of the coating, while the allyl group can be utilized for cross-linking, enhancing the durability and adhesion of the film.

Antibacterial coatings based on quaternary ammonium compounds (QACs) have been widely investigated, and the nitrogen atoms in the imidazole ring can be quaternized to impart antimicrobial properties. mdpi.com The development of polymer coatings through techniques like spray coating, dip coating, and spin coating can create protective layers with desirable surface properties. mdpi.com The integration of functionalized benzimidazoles into these coatings could lead to surfaces with enhanced scratch, water, and corrosion resistance, as well as biocidal activity.

Catalytic Applications of 4 Allyl 1h Benzo D Imidazole Derivatives

Role as Ligands in Metal Complexes (e.g., Pd(II)-N-heterocyclic carbene (NHC) Complexes)

The benzimidazole (B57391) scaffold is a cornerstone in the design of N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in organometallic chemistry, often considered superior to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and thermal stability. nih.govarabjchem.org The introduction of an allyl group at the N-1 position of the benzimidazole ring, creating ligands derived from 4-Allyl-1H-benzo[d]imidazole, offers a method for sterically and electronically tuning the resulting metal complex. mdpi.com

These ligands readily form stable complexes with various transition metals, most notably palladium(II). mdpi.comurfu.ru The resulting Pd(II)-NHC complexes are often synthesized by reacting a benzimidazolium salt (the NHC precursor) with a palladium(II) source like palladium(II) chloride. urfu.ruiitk.ac.in The NHC ligand typically binds to the palladium center through its carbene carbon, forming a robust metal-ligand bond that stabilizes the complex. urfu.ru

For example, unsymmetrically substituted Pd(II)-NHC complexes with the general formula [PdCl2(NHC)2], where the NHC can be 1-allyl-3-alkylimidazolin-2-ylidene, have been successfully synthesized and characterized. mdpi.com These complexes, sometimes prepared via transmetallation from corresponding Ag(I)-NHC complexes, demonstrate the feasibility of incorporating the allyl-benzimidazole framework into stable, well-defined catalytic systems. mdpi.com The strong donor properties of these NHC ligands are crucial for promoting key steps in catalytic cycles, such as oxidative addition in cross-coupling reactions. nih.gov

Catalytic Activity in Organic Transformations

Complexes derived from allyl-substituted benzimidazoles have proven to be effective catalysts in several synthetically important reactions. The electronic and steric properties imparted by the ligand are critical to achieving high yields and selectivity.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds between organoboranes and organic halides, is frequently catalyzed by palladium complexes. researchgate.net Palladium-NHC complexes derived from benzimidazole are known to be highly effective catalysts for this transformation.

While specific data for this compound in this reaction is not extensively detailed in the provided literature, the general performance of related systems provides strong evidence of their potential. For instance, Pd(II)-NHC complexes are used to couple aryl chlorides and aryl triflates with arylboronic acids. The performance of various allyl-type palladium precatalysts with NHC ligands has been studied, indicating that the choice of the allyl group on the precatalyst and the NHC ligand itself influences the rate of activation from the Pd(II) precatalyst to the active Pd(0) species, which is a critical factor for catalytic efficiency. The robust nature of the Pd-NHC bond in benzimidazole-based systems ensures catalyst stability and high turnover numbers.

A general protocol for Suzuki-Miyaura coupling using a Pd/Imidazolium salt system is shown below.

Catalyst SystemSubstratesBaseProductYield
Pd(OAc)₂ / IMes·HClAryl Chlorides + Arylboronic AcidsCs₂CO₃Biaryl CompoundsHigh Activity
Pd₂(dba)₃ / IMes·HClAryl Chlorides + Arylboronic AcidsCs₂CO₃Biaryl CompoundsHigh Activity
Pd Source / IPr·HClAryl Chlorides/Triflates + Arylboronic AcidsCs₂CO₃Biaryl CompoundsEffective
Table based on general findings for imidazolium-based NHC-Pd systems in Suzuki-Miyaura reactions.

Heck Reactions

The Heck reaction, which couples alkenes with aryl or vinyl halides, is another cornerstone of palladium catalysis. Palladium catalysts featuring benzimidazole-based NHC ligands have been successfully developed for this purpose. iitk.ac.in

Research has shown that palladium-NHC complexes synthesized from benzimidazole and various benzyl (B1604629) bromides are active catalysts for the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene. iitk.ac.in In these studies, the catalytic activity was dependent on the specific substituents on the NHC ligand, catalyst loading, and reaction time. iitk.ac.in For example, a complex named Pd-NHC-Cl demonstrated excellent activity at a low catalyst loading of 0.5 mmol% within 60 minutes. iitk.ac.in The C2-styrenylation of 1-methyl-1H-benzo[d]imidazole has also been accomplished using palladium catalysis, further highlighting the suitability of the benzimidazole core in facilitating Heck-type transformations. The strong electron-donating ability of the NHC ligand is thought to facilitate the initial oxidative addition step of the aryl halide to the Pd(0) center, a key step in the catalytic cycle.

Table: Catalytic Performance in a Heck Reaction

Catalyst Reactants Catalyst Loading Reaction Time Performance
Pd-NHC-H 1-bromo-4-nitrobenzene + Styrene Varied Varied Active
Pd-NHC-Cl 1-bromo-4-nitrobenzene + Styrene 0.5 mmol% 60 min Excellent Activity

Table based on findings for bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) (Pd-NHC-Cl) and a related catalyst. iitk.ac.in

Oxidation Reactions

Derivatives of allyl-benzimidazole have also been employed in catalytic oxidation reactions. A notable example involves the synthesis of cobalt(II) and manganese(III) phthalocyanines substituted with 4-(4-(1-allyl-1H-benz[d]imidazol-2-yl)phenoxy) groups. arabjchem.org These metallophthalocyanine complexes function as bleach catalysts, effectively degrading morin (B1676745) (a model stain) via oxidation with hydrogen peroxide at ambient temperatures. arabjchem.org

The nitrogen-containing benzimidazole groups are believed to help stabilize the redox-active metal center during the oxidation process. The catalytic activity of these complexes was found to be superior to that of the common bleach activator tetraacetylethylenediamine (B84025) (TAED). arabjchem.org

Table: Phthalocyanine (B1677752) Catalysts for Morin Degradation

Catalyst Metal Center Substituent Group Catalytic Activity
6 Cobalt(II) 4-(4-(1-allyl-1H-benz[d]imidazol-2-yl)phenoxy) Active bleach catalyst
7 Manganese(III) 4-(4-(1-allyl-1H-benz[d]imidazol-2-yl)phenoxy) Active bleach catalyst

Table based on research into benzimidazole substituted phthalocyanines. arabjchem.org The compounds are referred to by the numbering in the source publication.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. While the direct application of this compound itself is not prominent in the literature for this reaction, the broader class of N-heterocyclic carbenes, including those based on benzimidazole, are widely recognized as effective organocatalysts for such transformations. nih.govarabjchem.org

NHCs can catalyze aldol reactions, often through mechanisms involving the formation of a Breslow intermediate. urfu.ru Benzimidazole-based NHCs, in particular, have been investigated for their catalytic role in various organic reactions, including aldol condensations. nih.govarabjchem.org Their utility stems from their ability to act as a nucleophilic catalyst, activating an aldehyde to then react with another carbonyl compound. The tunability of the benzimidazole core allows for the development of catalysts for specific applications, although detailed studies focusing specifically on the impact of a 4-allyl substituent in aldol reactions are less common.

Mechanistic Insights into Catalytic Processes Involving Allyl-Benzimidazole Ligands

The effectiveness of allyl-benzimidazole ligands in catalysis, particularly as NHCs in palladium-catalyzed cross-coupling reactions, can be understood by examining their influence on the catalytic cycle. A typical cycle for reactions like Suzuki-Miyaura or Heck involves three main stages: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. researchgate.net

Oxidative Addition : This initial step involves the addition of the organic halide (e.g., Ar-X) to the low-valent Pd(0) center, forming a Pd(II) intermediate. The strong σ-donating character of the NHC ligand, derived from the allyl-benzimidazole, increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the cleavage of the carbon-halogen bond, often accelerating this rate-limiting step, especially for less reactive substrates like aryl chlorides. nih.gov

Transmetalation/Migratory Insertion : In the Suzuki-Miyaura reaction, the organoboron compound transfers its organic group to the palladium complex in a step that requires a base. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-Aryl bond. The nature of the NHC ligand, including the steric bulk provided by substituents like the allyl group, can influence the coordination of incoming substrates and the subsequent bond formations, thereby affecting the reaction's regioselectivity and efficiency.

Reductive Elimination : This final step involves the formation of the new carbon-carbon bond and the regeneration of the active Pd(0) catalyst. researchgate.net The steric and electronic properties of the allyl-benzimidazole NHC ligand play a crucial role here as well. A bulkier ligand can promote reductive elimination by creating steric pressure that favors the formation of the product and the release of the catalyst.

The activation of the Pd(II) precatalyst to the catalytically active Pd(0) species is also a critical process where the allyl group on the ligand can play a role. The mechanism of this reduction can be complex, sometimes involving the base, a sacrificial substrate, or even the solvent, and the specific structure of the allyl-type precatalyst can determine the most favorable activation pathway.

Future Research Directions and Academic Translational Potential

Development of Novel and Efficient Synthetic Routes for 4-Allyl-1H-benzo[d]imidazole and its Analogs

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. acs.orgnih.gov However, modern synthetic chemistry is continually striving for more efficient, sustainable, and scalable methods.

Future research will likely focus on the development of greener synthetic protocols. This includes the use of eco-friendly catalysts and solvents, such as nano-catalyzed methods using zinc oxide nanoparticles (ZnO-NPs) which have shown high yields and shorter reaction times in the synthesis of similar benzimidazole derivatives. mdpi.com Microwave-assisted synthesis represents another promising avenue, offering dramatically reduced reaction times—from hours to minutes—and improved yields for N-substituted benzimidazoles. rsc.orgnih.gov The application of these green chemistry principles to the specific synthesis of this compound could lead to more cost-effective and environmentally benign production methods.

Furthermore, the development of one-pot multicomponent reactions (MCRs) is a key area of interest. frontiersin.org These reactions, which form complex molecules from three or more starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. nih.gov Exploring the use of this compound as a building block in MCRs could open up new pathways to novel and structurally diverse compounds. rsc.org

Synthetic Method Key Features Potential Advantages for this compound Synthesis
Nano-catalyzed Synthesis Utilizes nanoparticles (e.g., ZnO-NPs) as catalysts.High yields, short reaction times, recyclable catalyst, environmentally friendly. mdpi.com
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions.Drastically reduced reaction times, increased yields, cleaner reactions. rsc.orgnih.gov
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step.High atom economy, operational simplicity, rapid generation of molecular diversity. frontiersin.orgnih.gov

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects, the full therapeutic potential of this compound remains largely untapped. nih.gov Future research should aim to identify and validate novel biological targets for this compound and its analogs.

In silico target prediction tools can be instrumental in this endeavor, suggesting potential interactions with previously unknown cancer-relevant molecular targets. nih.gov For instance, while some benzimidazoles are known to target tubulin, computational studies may reveal other promising targets that could be exploited for therapeutic benefit. nih.gov This polypharmacological approach, where a single compound interacts with multiple targets, is a valuable strategy in drug discovery.

Furthermore, exploring the role of the allyl group in modulating biological activity is crucial. The introduction of an allyl group can influence a molecule's lipophilicity and its ability to interact with specific biological targets. acs.org Investigating how the allyl moiety of this compound contributes to its mechanism of action at a molecular level will be a key area of future research. This could involve studying its interactions with enzymes like cytochrome P450, which are critical in drug metabolism. biointerfaceresearch.com

Computational Design and Virtual Screening for Optimized Derivatives

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. researchgate.netresearchgate.net For this compound, a combination of molecular docking, molecular dynamics simulations, and virtual screening can be employed to design derivatives with enhanced potency and selectivity. researchgate.net

Molecular docking studies can predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. nih.gov This information can guide the synthesis of new analogs with improved therapeutic profiles. For example, docking studies on other benzimidazole derivatives have identified key interactions with targets like dihydrofolate reductase (DHFR), a potential target for both antimicrobial and anticancer activities. rsc.org

Virtual screening of large compound libraries based on the this compound scaffold can lead to the identification of new hits with diverse biological activities. nih.gov This can be followed by in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to predict the pharmacokinetic properties and potential toxicity of the designed compounds, helping to prioritize candidates for synthesis and further testing. rsc.org

Integration of this compound into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid generation of complex and diverse chemical scaffolds. frontiersin.org The integration of this compound as a key building block in MCRs is a promising area for future research. This approach would allow for the efficient synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The development of new MCRs that incorporate this compound could lead to the discovery of molecules with unique structural motifs and biological activities. For example, imidazole (B134444) has been used as an organocatalyst in MCRs to synthesize highly functionalized chromenes and pyridines. rsc.org Exploring the catalytic potential of this compound or its use as a reactive component in such reactions could yield a diverse library of novel compounds for biological screening.

Advanced Material Applications and Nanotechnology Integration

The unique chemical properties of the benzimidazole scaffold, such as its thermal stability and ability to coordinate with metal ions, make it an attractive candidate for the development of advanced materials. biointerfaceresearch.com Future research should explore the potential of this compound in this domain.

One area of interest is the development of functional polymers. The allyl group provides a reactive handle for polymerization, which could be exploited to create novel polymers with tailored properties for applications in coatings, adhesives, and electronics. Benzoxazine resins, for example, are a class of thermoset polymers with a wide range of applications, and the incorporation of benzimidazole moieties could enhance their thermal and mechanical properties. tno.nl

The integration of this compound into nanotechnology is another exciting frontier. The use of nanoparticles as catalysts in the synthesis of benzimidazole derivatives has already shown promise. mdpi.comresearchgate.net Further research could focus on the development of benzimidazole-functionalized nanoparticles for applications in drug delivery, sensing, and catalysis. For instance, the compound could be used to create corrosion inhibitors for metals. bohrium.com

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its development as a therapeutic agent or functional material. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Spectroscopic methods, such as NMR and mass spectrometry, are crucial for characterizing the compound and its interactions with biological macromolecules. mdpi.comnih.gov These techniques can provide insights into the structural changes that occur upon binding and help to identify key functional groups involved in the interaction.

Molecular modeling and simulation can complement experimental studies by providing a dynamic and atomistic view of the compound's interactions with its biological targets. researchgate.net These studies can help to rationalize structure-activity relationships and guide the design of more potent and selective derivatives. For example, understanding the binding mode of benzimidazole derivatives to enzymes like human topoisomerase I at the molecular level has been crucial in developing them as anticancer agents. acs.orgnih.gov Similar in-depth studies on this compound will be vital for unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Allyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of 1H-benzo[d]imidazole using allyl halides (e.g., allyl bromide) under basic conditions (e.g., NaH in DMF). Microwave-assisted synthesis may reduce reaction time and improve regioselectivity . Key factors include temperature control (60–80°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts for biphasic systems). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm allyl group integration and absence of tautomerism (e.g., δ 5.0–6.0 ppm for allylic protons) .
  • X-ray Crystallography : Single-crystal XRD (orthorhombic Pbcn space group) reveals bond angles and packing interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 173.1).

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC6 inhibition for myeloma studies) .

Advanced Research Questions

Q. How can DFT calculations guide the design of this compound derivatives with enhanced properties?

  • Methodological Answer :

  • Functional Selection : B3LYP/6-311++G(d,p) for geometry optimization and electronic properties (e.g., HOMO-LUMO gaps predicting charge transport) .
  • Reorganization Energy : Calculate λhole_{\text{hole}} and λelectron_{\text{electron}} to assess suitability as a hole transport material .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites for derivatization (e.g., allyl group as a reactive handle) .

Q. How to resolve contradictions in bioactivity data across structurally similar benzimidazoles?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., allyl vs. methyl/nitro groups) using IC50_{50} tables (Table 1) .

  • Binding Mode Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess target interactions (e.g., EGFR kinase domain) .

  • Meta-Analysis : Cross-reference studies for assay variability (e.g., cell line specificity, serum concentration) .

    Table 1 : Comparative Bioactivity of Benzimidazole Derivatives

    CompoundIC50_{50} (µM)TargetReference
    4-Allyl-1H-benzimidazole8.2 ± 0.5HDAC6
    4-Methyl-6-nitro analog15.3 ± 1.2S. aureus
    2-Phenyl derivative7.8 ± 0.3EGFR

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer :

  • Byproduct Management : Monitor N- vs. C-allylation via TLC; optimize protecting groups (e.g., Boc for NH protection) .
  • Green Chemistry : Replace DMF with Cyrene™ (biobased solvent) to improve sustainability .
  • Process Analytical Technology (PAT) : Use inline FTIR to track reaction progression and minimize purification steps .

Q. How to elucidate the mechanism of action for anticancer activity?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • ROS Detection : Flow cytometry with DCFH-DA probe to measure reactive oxygen species .
  • In Vivo Models : Xenograft studies in BALB/c mice with pharmacokinetic profiling (e.g., Cmax_{\text{max}}, t1/2_{1/2}) .

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